Ethyl 2-bromo-5-cyano-3-methylbenzoate
Overview
Description
Ethyl 2-bromo-5-cyano-3-methylbenzoate is an organic compound that is used in a variety of scientific applications. Its unique properties make it a valuable tool for research in a variety of fields.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-3-methylbenzoate has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the preparation of cyclic compounds, and as a ligand in the preparation of coordination complexes. It has also been used as a fluorescent probe for the detection of amines and as a substrate for the synthesis of organobromine compounds. Additionally, it has been used as a reactant in the synthesis of heterocyclic compounds and as a reagent in the synthesis of pharmaceuticals.
Mechanism Of Action
The mechanism of action of ethyl 2-bromo-5-cyano-3-methylbenzoate is not fully understood. However, it is believed to interact with a variety of compounds in a complex manner. It is thought to have a high affinity for electron-rich compounds, such as amines, and is believed to act as a Lewis acid in the presence of electron-poor compounds, such as ketones. Additionally, it is believed to act as a nucleophile in the presence of electron-rich compounds, such as aldehydes.
Biochemical And Physiological Effects
The biochemical and physiological effects of ethyl 2-bromo-5-cyano-3-methylbenzoate are not well understood. However, it is believed to interact with a variety of compounds in a complex manner. It is thought to have a high affinity for electron-rich compounds, such as amines, and is believed to act as a Lewis acid in the presence of electron-poor compounds, such as ketones. Additionally, it is believed to act as a nucleophile in the presence of electron-rich compounds, such as aldehydes.
Advantages And Limitations For Lab Experiments
The advantages of ethyl 2-bromo-5-cyano-3-methylbenzoate for lab experiments include its low cost, its high reactivity, and its ability to complex with a variety of compounds. Additionally, its ability to act as a Lewis acid and a nucleophile makes it a useful tool for a variety of reactions. The main limitation of ethyl 2-bromo-5-cyano-3-methylbenzoate is its toxicity. It is a known carcinogen and should be handled with care.
Future Directions
Potential future directions for research on ethyl 2-bromo-5-cyano-3-methylbenzoate include further investigation into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug synthesis and development. Additionally, further investigation into its potential toxicity and its potential to interact with other compounds could lead to new and improved uses for this compound.
properties
IUPAC Name |
ethyl 2-bromo-5-cyano-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-8(6-13)4-7(2)10(9)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCHQVCSEOALME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-cyano-3-methylbenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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